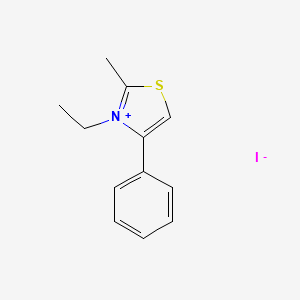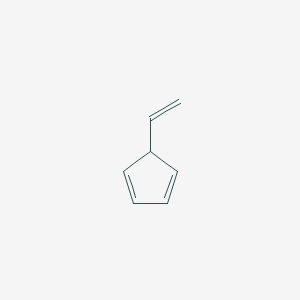
5-Ethenylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenylcyclopenta-1,3-diene is an organic compound with the molecular formula C7H8. It is a derivative of cyclopentadiene, where one of the hydrogen atoms is replaced by an ethenyl group. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylcyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with acetylene under specific conditions. This reaction can be catalyzed by transition metals to improve yield and selectivity. Another method involves the dehydrohalogenation of 5-haloethylcyclopentadiene using strong bases like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert it to cyclopentane derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of light or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated hydrocarbons.
Aplicaciones Científicas De Investigación
5-Ethenylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity and as building blocks for bioactive compounds.
Medicine: Research is ongoing to explore its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Ethenylcyclopenta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of the ethenyl group. This group can undergo addition reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: The parent compound without the ethenyl group.
5-Ethylcyclopenta-1,3-diene: A similar compound where the ethenyl group is replaced by an ethyl group.
1,3-Cyclohexadiene: A six-membered ring analog with similar reactivity.
Uniqueness
5-Ethenylcyclopenta-1,3-diene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo addition reactions and form complex structures sets it apart from other similar compounds.
Propiedades
Número CAS |
29647-85-6 |
|---|---|
Fórmula molecular |
C7H8 |
Peso molecular |
92.14 g/mol |
Nombre IUPAC |
5-ethenylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h2-7H,1H2 |
Clave InChI |
NIZYPQPOJRRFOA-UHFFFAOYSA-N |
SMILES canónico |
C=CC1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
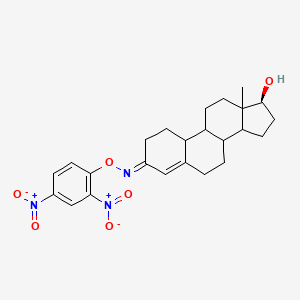

![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
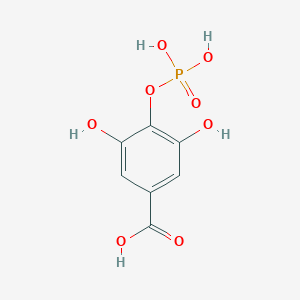
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)
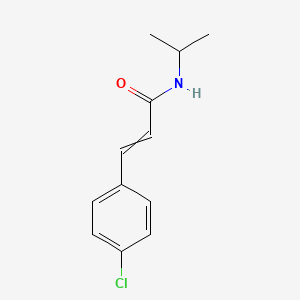
![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)

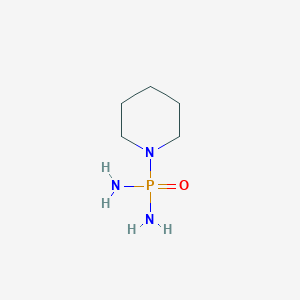
![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
